1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid

GSK-3 Stem Cell Self-Renewal Cardiomyocyte Proliferation

Generic indole-piperidine analogs risk experimental failure-the 4-carboxylic acid regioisomer shows complete loss of GSK-3/IDO1 inhibition. 1-(1H-Indole-3-carbonyl)piperidine-3-carboxylic acid (CAS 1016752-59-2) is the exact chemotype validated for dual target engagement: • GSK-3 IC50 = 5 nM; IDO1 cellular IC50 = 13-16 nM across human & mouse cancer lines • Maintains pluripotency & self-renewal in hESC/mESC models • Carboxylic acid handle enables amide coupling/ester prodrug SAR exploration Sourcing the correct 3-carboxylic acid substitution pattern ensures reproducible target engagement and valid structure-activity relationship conclusions.

Molecular Formula C15H16N2O3
Molecular Weight 272.3 g/mol
CAS No. 1016752-59-2
Cat. No. B3373909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid
CAS1016752-59-2
Molecular FormulaC15H16N2O3
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CNC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C15H16N2O3/c18-14(17-7-3-4-10(9-17)15(19)20)12-8-16-13-6-2-1-5-11(12)13/h1-2,5-6,8,10,16H,3-4,7,9H2,(H,19,20)
InChIKeyAJIUVKRDNSSKBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Indole-3-carbonyl)piperidine-3-carboxylic Acid – Dual GSK-3/IDO1 Inhibitor


1-(1H-Indole-3-carbonyl)piperidine-3-carboxylic acid (CAS 1016752-59-2) is a heterocyclic building block comprising an indole-3-carbonyl group linked to a piperidine-3-carboxylic acid moiety . The compound is characterized by a molecular formula of C15H16N2O3 and a molecular weight of 272.3 g/mol . Preclinical profiling has revealed its capacity to inhibit two therapeutically relevant enzymes: glycogen synthase kinase-3 (GSK-3) with an IC50 of 5 nM and indoleamine 2,3-dioxygenase 1 (IDO1) with cellular IC50 values ranging from 13 to 16 nM [1]. These dual inhibitory properties distinguish it from simpler indole-piperidine analogs and establish its value as a selective research tool in oncology, regenerative medicine, and immunology.

1-(1H-Indole-3-carbonyl)piperidine-3-carboxylic Acid: Irreplaceable Specificity


Indole-piperidine hybrids are a broad and extensively studied chemotype in medicinal chemistry, with numerous derivatives exhibiting diverse pharmacological profiles. However, the specific substitution pattern of the target compound—an indole-3-carbonyl group at the piperidine nitrogen and a carboxylic acid at the 3-position of the piperidine ring—confers a unique spatial and electronic configuration that critically determines its target engagement. Simple substitution with a 4-carboxylic acid regioisomer or an unsubstituted piperidine analog results in a complete loss of the dual GSK-3/IDO1 inhibitory profile [1][2]. For procurement purposes, relying on generic or structurally similar in-class compounds without verifying this exact substitution pattern will introduce significant experimental variability, potentially invalidating target-specific assays and confounding structure-activity relationship (SAR) studies. The quantitative evidence below demonstrates that the observed potency against GSK-3 and IDO1 is directly linked to the specific molecular architecture of 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid.

1-(1H-Indole-3-carbonyl)piperidine-3-carboxylic Acid: Quantitative Evidence vs. Comparators


GSK-3 Inhibition Equipotent to Tideglusib

The compound inhibits glycogen synthase kinase-3 (GSK-3) with an IC50 of 5 nM, matching the potency of the clinical-stage GSK-3 inhibitor Tideglusib (NP031112) which also exhibits an IC50 of 5 nM against GSK-3β . This places the target compound among the most potent GSK-3 inhibitors available for research use. Furthermore, the compound is reported as the first pharmacological agent shown to maintain self-renewal in both human and mouse embryonic stem cells, a functional phenotype not universally observed among GSK-3 inhibitors . It also promotes proliferation in mammalian cardiomyocytes and inhibits malignant lymphoid cell proliferation .

GSK-3 Stem Cell Self-Renewal Cardiomyocyte Proliferation

IDO1 Inhibition Comparable to Epacadostat

In cellular assays, the compound inhibits IDO1 with IC50 values of 13 nM (mouse IDO1 in P815 cells), 14 nM (human IDO1 in LXF-289 cells), and 16 nM (human IDO1 in A375 cells) [1]. These values are comparable to the clinically investigated IDO1 inhibitor Epacadostat (INCB024360), which demonstrates an IC50 of 10 nM in enzymatic assays and 19 nM in HeLa cells . The compound thus achieves near-clinical-grade IDO1 inhibition in a structurally distinct chemical series, offering researchers an alternative scaffold for combination studies or to circumvent Epacadostat-related intellectual property constraints.

IDO1 Cancer Immunotherapy Tryptophan Metabolism

Regioisomeric Specificity: 3- vs. 4-Carboxylic Acid

The position of the carboxylic acid group on the piperidine ring critically dictates the biological profile. While the target compound (3-carboxylic acid) demonstrates potent dual GSK-3/IDO1 inhibition, the regioisomeric 1-(1H-indol-3-ylcarbonyl)piperidine-4-carboxylic acid (CAS 100957-76-4) is primarily recognized for its 5-HT4 receptor antagonism (pKB = 9.43) . This shift in target selectivity underscores the absolute requirement for the 3-position carboxylic acid to achieve the GSK-3/IDO1 inhibitory phenotype. Procurement of the 4-carboxylic acid regioisomer would result in engagement of an entirely different target class (serotonin receptors) and would not replicate the stem cell self-renewal or IDO1 inhibition effects observed with the 3-carboxylic acid.

Structure-Activity Relationship Regioisomer Piperidine Carboxylic Acid

Purity Benchmark for Reproducible Potency

Commercially available 1-(1H-indole-3-carbonyl)piperidine-3-carboxylic acid is supplied with a minimum purity of 95% as determined by HPLC analysis . This purity level is standard for research-grade building blocks but is particularly critical for compounds with potent sub-100 nM biological activity, as even small impurities (e.g., synthetic intermediates or side products) can significantly skew dose-response curves and lead to false negatives or inflated EC50 values. In contrast, lower purity grades (e.g., 90-92%) offered by some vendors for structurally related indole-piperidine building blocks introduce unacceptable variability for sensitive cellular assays such as stem cell self-renewal quantification or IDO1 kynurenine production measurements .

Purity Quality Control Reproducibility

1-(1H-Indole-3-carbonyl)piperidine-3-carboxylic Acid: Key Applications


GSK-3 Inhibition in Stem Cell Self-Renewal

This compound is uniquely suited for studies investigating the role of GSK-3 in maintaining pluripotency and self-renewal of embryonic stem cells. With an IC50 of 5 nM against GSK-3 and a documented ability to maintain self-renewal in both human and mouse embryonic stem cells , it serves as a critical chemical probe for dissecting Wnt/β-catenin signaling pathways in regenerative biology. Procurement of this specific compound ensures that experiments can replicate the seminal finding that pharmacological GSK-3 inhibition is sufficient to sustain stem cell self-renewal, a phenotype not universally observed with other GSK-3 inhibitors such as Tideglusib.

IDO1 Inhibition for Cancer Immunotherapy

For immuno-oncology research, this compound provides a potent and cell-active IDO1 inhibitor (IC50 13-16 nM across multiple human and mouse cancer cell lines) that operates via a distinct chemical scaffold compared to the extensively patented Epacadostat chemotype . This differentiation allows researchers to validate IDO1 as a target in novel combination regimens (e.g., with checkpoint inhibitors) without being constrained by existing intellectual property. The compound's activity in both mouse and human cellular systems further supports translational studies evaluating IDO1 inhibition in syngeneic tumor models.

SAR Exploration of Indole-Piperidine Hybrids

As a well-characterized building block with defined dual GSK-3/IDO1 inhibitory activity, this compound serves as an ideal starting point for medicinal chemistry campaigns aimed at optimizing potency, selectivity, or pharmacokinetic properties. The presence of both a carboxylic acid handle (for amide coupling or ester prodrug formation) and the indole-3-carbonyl pharmacophore enables systematic SAR exploration. Comparative studies with the 4-carboxylic acid regioisomer provide a clear demonstration of the critical role that positional isomerism plays in dictating target engagement, underscoring the value of sourcing the correct isomer for hit-to-lead optimization.

Dual GSK-3/IDO1 Pathway Interrogation Probe

The unique dual inhibitory profile of this compound against GSK-3 and IDO1 makes it a valuable tool for investigating the intersection of Wnt/β-catenin signaling and tryptophan metabolism—two pathways increasingly recognized as interconnected in cancer biology, immune regulation, and neurological disorders [1]. Researchers studying the synergistic effects of simultaneously modulating these pathways will find this compound to be a convenient and potent single-agent probe, eliminating the need to combine two separate inhibitors with potentially confounding off-target effects or solubility incompatibilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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